Comparative Physicochemical Properties: XLogP3 and tPSA Values Distinguish 3-Substituted from 1-Substituted Piperidine Derivatives
The compound exhibits a calculated XLogP3 of 2.8 and a topological polar surface area (tPSA) of 21.3 Ų [1]. In contrast, the 1-substituted isomer, 1-(4-methoxy-3-methylbenzyl)piperidine, has a reported complexity rating of 201, indicating a difference in steric and electronic environments around the basic nitrogen .
Comparator (1‑substituted isomer): complexity rating 201
| Evidence Dimension | Calculated Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3 = 2.8; tPSA = 21.3 Ų |
| Comparator Or Baseline | 1-(4-methoxy-3-methylbenzyl)piperidine (isomer): Complexity rating = 201 |
| Quantified Difference | Different substitution position leads to distinct calculated properties, impacting solubility and permeability |
| Conditions | In silico prediction using standard computational chemistry methods |
Why This Matters
These physicochemical parameters directly influence solubility, permeability, and off-target binding potential, making the 3-substituted compound a more suitable choice for applications where a specific lipophilicity range is required.
- [1] Kuujia.com. (n.d.). Cas no 955288-19-4 (3-(4-methoxy-3-methylphenyl)methylpiperidine). Retrieved from https://www.kuujia.com/cas-955288-19-4.html View Source
